Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride
Description
Contextualization of Arylalkylamines and Pyridine (B92270) Derivatives in Contemporary Organic Synthesis
Arylalkylamines and pyridine derivatives represent two cornerstone classes of organic compounds that have profoundly impacted the field of contemporary organic synthesis. Their prevalence in pharmaceuticals, agrochemicals, and materials science underscores their fundamental importance.
Arylalkylamines , characterized by an aryl group attached to an alkyl chain bearing an amine functionality, are a common structural motif in a vast array of biologically active molecules. The phenyl and alkylamine components can interact with various biological targets through hydrophobic, aromatic, and hydrogen bonding interactions. This makes them privileged scaffolds in drug discovery. The synthesis of arylalkylamines has been a subject of extensive research, with numerous methodologies developed for their stereoselective and efficient preparation. These methods often involve catalytic processes that enable the construction of complex molecular architectures from simple precursors.
Pyridine derivatives , on the other hand, are heterocyclic aromatic compounds that are integral to a multitude of natural products and synthetic compounds with significant biological activities. biosynth.com The nitrogen atom in the pyridine ring imparts unique electronic properties, rendering the ring electron-deficient and capable of acting as a ligand, a base, and a nucleophile. biosynth.comresearchgate.net This versatility has led to the development of a rich chemistry around the pyridine scaffold, with a wide array of synthetic transformations available for its functionalization. google.comnih.gov Pyridine-containing compounds are found in numerous FDA-approved drugs, highlighting their therapeutic relevance. researchgate.netbldpharm.com
The convergence of these two structural motifs in molecules like Phenyl(pyridin-4-yl)methanamine (B1587692) results in a compound with a rich chemical and pharmacological potential. The interplay between the electron-donating phenyl group and the electron-withdrawing pyridine ring, mediated by the flexible methanamine linker, gives rise to a unique electronic and steric environment that can be exploited in the design of novel catalysts, ligands, and therapeutic agents.
Historical Development and Evolution of Research on Phenyl(Pyridin-4-Yl)Methanamine Architectures
The historical development of research on Phenyl(pyridin-4-yl)methanamine architectures is intrinsically linked to the broader advancements in the synthesis of pyridine and benzylic amine derivatives. While a specific, detailed historical timeline for this exact molecule is not extensively documented in early literature, its emergence can be traced through the evolution of synthetic methodologies for its constituent parts.
The synthesis of the pyridine ring has a long history, with the Hantzsch pyridine synthesis , first described in 1881, being a landmark achievement. researchgate.net This method, and its subsequent modifications, provided a versatile route to a wide range of substituted pyridines. Early research in the 20th century focused on understanding the fundamental reactivity of the pyridine nucleus and developing methods for its functionalization.
The synthesis of benzylic amines has also been a long-standing area of interest in organic chemistry. semanticscholar.orgnih.gov Early methods often involved the reduction of nitriles or amides, or the amination of benzyl (B1604629) halides. The development of catalytic methods, particularly those involving transition metals, revolutionized the synthesis of these compounds, allowing for greater efficiency and functional group tolerance.
The specific architecture of Phenyl(pyridin-4-yl)methanamine likely emerged from research focused on creating novel ligands for catalysis and scaffolds for medicinal chemistry. The combination of a pyridine ring, known for its coordinating properties, with a chiral or pro-chiral benzylic amine center would have been an attractive target for asymmetric catalysis. In the realm of medicinal chemistry, the drive to synthesize novel compounds with potential biological activity would have led researchers to explore the combination of these two well-established pharmacophores. The evolution of research in this area has been driven by the continuous development of more sophisticated synthetic methods, including cross-coupling reactions and catalytic C-H functionalization, which allow for the efficient and selective construction of these complex molecules. nih.gov
Research Significance and Broader Implications for Fundamental and Applied Organic Chemistry
The research significance of Phenyl(pyridin-4-yl)methanamine dihydrochloride (B599025) and its derivatives stems from their potential applications in both fundamental and applied organic chemistry. The unique juxtaposition of a phenyl group and a pyridine ring offers a platform for investigating fundamental aspects of molecular recognition, catalysis, and structure-activity relationships.
In fundamental organic chemistry , this scaffold can be utilized to study:
Non-covalent interactions: The interplay of π-π stacking between the aromatic rings and hydrogen bonding involving the amine and pyridine nitrogen can be investigated to understand the forces that govern molecular assembly and recognition.
Catalysis: Derivatives of Phenyl(pyridin-4-yl)methanamine can be employed as ligands in transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, while the stereogenic center at the benzylic position can induce asymmetry in catalytic transformations.
Reaction mechanisms: The compound can serve as a model substrate for studying the mechanisms of various organic reactions, including nucleophilic substitution, oxidation, and reduction, at the benzylic position.
From an applied perspective , the Phenyl(pyridin-4-yl)methanamine architecture is a valuable building block in several areas:
Medicinal Chemistry: This scaffold is of significant interest in drug discovery. The pyridine and phenyl rings can be substituted to modulate the compound's pharmacokinetic and pharmacodynamic properties. For instance, derivatives of aminomethyl-pyridines have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. The structural motif is also found in compounds with potential anti-mycobacterial activity.
Materials Science: The rigid aromatic framework of Phenyl(pyridin-4-yl)methanamine makes it a potential component for the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.
The following table provides examples of related Phenyl(pyridin-4-yl)methanamine derivatives and their reported or potential research applications, illustrating the versatility of this structural motif.
| Derivative Name | Modification | Potential Research Application |
| Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride | -CF3 group on the phenyl ring | Enhanced lipophilicity for potential CNS applications. |
| [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine | 2-Fluorophenoxy group on the pyridine ring | Increased metabolic stability. |
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | Substitutions on the pyridine and phenyl rings | Potent and selective DPP-4 inhibitor. |
The ongoing research into Phenyl(pyridin-4-yl)methanamine dihydrochloride and its analogs is expected to continue to yield valuable insights into fundamental chemical principles and contribute to the development of new technologies in medicine and materials science.
Structure
3D Structure of Parent
Properties
IUPAC Name |
phenyl(pyridin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCYKYZUHCXQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423761-55-1 | |
| Record name | phenyl(pyridin-4-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Strategies and Methodologies for Phenyl Pyridin 4 Yl Methanamine Dihydrochloride
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in identifying potential synthetic pathways by pinpointing key chemical bonds that can be formed. For Phenyl(pyridin-4-yl)methanamine (B1587692), two primary disconnection strategies are evident:
Carbon-Nitrogen (C-N) Bond Disconnection: This is the most intuitive approach, breaking the bond between the benzylic carbon and the nitrogen atom. This disconnection points to an electrophilic Phenyl(pyridin-4-yl)methyl synthon and a nucleophilic ammonia (B1221849) equivalent. The practical chemical equivalents for this strategy would be a carbonyl compound (4-benzoylpyridine) and an ammonia source, leading to a synthesis via reductive amination.
Carbon-Carbon (C-C) Bond Disconnection: An alternative strategy involves cleaving the C-C bond between the phenyl ring and the benzylic carbon. This leads to a nucleophilic phenyl synthon (e.g., a phenyl Grignard or organolithium reagent) and an electrophilic pyridin-4-ylmethanamine synthon. A more contemporary approach within this strategy involves palladium-catalyzed cross-coupling reactions to form the aryl-aryl or aryl-alkyl bond at an earlier stage of the synthesis.
These retrosynthetic pathways form the logical foundation for the established synthetic routes discussed in the following sections.
Established Synthetic Routes to Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride (B599025)
Several robust methods have been developed for the synthesis of Phenyl(pyridin-4-yl)methanamine and its derivatives, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability.
Reductive amination is a widely employed and highly effective method for forming amines from carbonyl compounds. organic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia to form an imine or enamine intermediate, which is subsequently reduced in situ to the target amine.
For the synthesis of Phenyl(pyridin-4-yl)methanamine, the key precursor is 4-benzoylpyridine (B1666322). This ketone reacts with an ammonia source (such as ammonia itself or ammonium (B1175870) formate) to form the corresponding imine. This intermediate is then reduced using a variety of reducing agents. google.comnih.gov Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). google.com For industrial applications, catalytic hydrogenation (using H₂ gas and a metal catalyst like palladium, platinum, or nickel) is often preferred due to its cost-effectiveness and lower waste production. mdpi.com
The general reaction scheme is as follows: 4-Benzoylpyridine + NH₃ ⇌ [Imine Intermediate] --(Reduction)--> Phenyl(pyridin-4-yl)methanamine
The efficiency of this pathway is influenced by the choice of reducing agent, solvent, and reaction conditions.
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Mild, selective, easy to handle | Can reduce the starting ketone if conditions are not optimized |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH, methanol | Reduces imines faster than ketones, high selectivity | Toxic cyanide byproduct |
This strategy involves the formation of the critical C-N bond via a nucleophilic substitution (Sₙ) reaction. This pathway requires a precursor where the benzylic carbon is attached to a suitable leaving group, rendering it electrophilic.
A common sequence begins with the reduction of 4-benzoylpyridine to Phenyl(pyridin-4-yl)methanol. The resulting alcohol is then converted into a more reactive electrophile by replacing the hydroxyl group with a good leaving group, such as a halide (e.g., chloride or bromide). This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting Phenyl(pyridin-4-yl)methyl halide can then react with a nitrogen nucleophile, such as ammonia or a protected amine equivalent (e.g., sodium azide (B81097) followed by reduction), to yield the final product.
This method provides a clear, step-wise approach but can be longer and may generate more waste compared to one-pot methods like reductive amination. The pyridine (B92270) ring itself can be susceptible to nucleophilic substitution under certain conditions, requiring careful control of the reaction environment. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds. researchgate.netnih.gov While not a direct route to the final amine, these methods are instrumental in assembling the core Phenyl(pyridin-4-yl) scaffold, which can then be further functionalized.
A prominent example is the Suzuki-Miyaura cross-coupling reaction. acs.orgunimore.it This reaction can be used to couple a phenylboronic acid with a suitable 4-halopyridine derivative (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) to form 4-phenylpyridine (B135609). unimore.it Once the 4-phenylpyridine core is assembled, functional groups can be introduced. For example, a methyl group at the 4-position of the pyridine could be halogenated and subsequently converted to the aminomethyl group. Alternatively, a formyl group could be introduced, setting the stage for a subsequent reductive amination. These methods are highly versatile and tolerate a wide range of functional groups, making them valuable for creating diverse libraries of derivatives. nih.gov
Table 2: Example of a Suzuki Coupling for Scaffold Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. nih.gov While specific MCRs for the direct synthesis of Phenyl(pyridin-4-yl)methanamine are not widely reported, MCRs are a cornerstone of pyridine synthesis in general. nih.govresearchgate.net
For instance, Hantzsch-type pyridine syntheses or related MCRs can be designed to produce highly substituted pyridine rings. By choosing appropriate starting materials, such as a benzaldehyde (B42025) derivative, an active methylene (B1212753) compound, and an ammonia source, it is possible to construct a pyridine ring that already bears a phenyl group at the 4-position. The resulting pyridine derivative can then be elaborated to introduce the aminomethyl functionality. This approach is particularly powerful for generating structurally complex analogs in a convergent and atom-economical fashion. nih.gov
Exploration of Novel and High-Efficiency Synthetic Methodologies
Research continues to focus on improving the synthesis of Phenyl(pyridin-4-yl)methanamine and related compounds by developing more efficient, sustainable, and cost-effective methods. Key areas of innovation include:
Advanced Catalysis: The development of novel catalysts for reductive amination is a major focus. This includes using non-precious metal catalysts (e.g., based on iron, cobalt, or copper) to replace expensive platinum or palladium catalysts. mdpi.com Furthermore, heterogeneous catalysts and nanocatalysts are being explored for their high activity, selectivity, and ease of recovery and reuse. nih.govrsc.org
Flow Chemistry: Performing syntheses in continuous flow reactors instead of traditional batch reactors offers significant advantages, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scaling up. mdpi.com Reductive amination, in particular, is well-suited to flow chemistry setups.
Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for amine synthesis. A transaminase could potentially convert 4-benzoylpyridine directly into Phenyl(pyridin-4-yl)methanamine with high enantiopurity, avoiding the need for chiral separation or asymmetric catalysts.
These emerging methodologies promise to make the synthesis of Phenyl(pyridin-4-yl)methanamine dihydrochloride and its derivatives more efficient and environmentally friendly.
Flow Chemistry Applications in Continuous Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scalability. While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles of flow chemistry can be applied to its known synthetic routes, such as the reductive amination of benzaldehyde with 4-aminopyridine (B3432731) or the reduction of the corresponding imine.
Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis of Phenyl(pyridin-4-yl)methanamine
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours to overnight | Minutes to a few hours |
| Temperature Control | Prone to hotspots | Precise and uniform |
| Scalability | Complex, requires larger vessels | Linear, by extending run time |
| Safety | Handling of bulk reagents | Small reaction volumes, enhanced safety |
| Productivity | Lower space-time yield | Higher space-time yield |
Green Chemistry Principles and Sustainable Synthetic Route Optimization
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key considerations include the use of greener solvents, atom-economical reactions, and the reduction of waste. Traditional syntheses may employ hazardous solvents and reagents.
A greener synthetic route could involve a one-pot, multicomponent reaction, minimizing intermediate isolation steps and solvent usage. nih.gov For instance, a modified Hantzsch pyridine synthesis or similar condensation reactions performed in a benign solvent like ethanol (B145695) or even water would represent a significant improvement. nih.gov The use of microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. nih.gov
To quantify the "greenness" of a synthetic route, metrics such as Atom Economy and E-Factor (Environmental Factor) are employed.
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
| Metric | Traditional Route | Optimized Green Route |
|---|---|---|
| Atom Economy | Lower (due to protecting groups, etc.) | Higher (e.g., multicomponent reaction) |
| E-Factor | High (significant solvent and reagent waste) | Low (reduced solvent use, recyclable catalysts) |
| Solvent Choice | Chlorinated solvents (e.g., DCM) | Green solvents (e.g., Ethanol, Water) |
| Energy Consumption | High (prolonged heating) | Lower (e.g., microwave irradiation) |
Stereoselective Synthesis Considerations for Chiral Derivatives
Phenyl(pyridin-4-yl)methanamine possesses a stereocenter at the methanamine carbon, meaning it can exist as a pair of enantiomers. For many pharmaceutical applications, a single enantiomer is required to ensure specific biological activity and avoid off-target effects. The stereoselective synthesis of chiral derivatives of this compound is therefore of considerable importance.
Approaches to stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. Asymmetric reduction of the corresponding imine (formed from benzaldehyde and 4-aminopyridine) using a chiral catalyst, such as a derivative of a Noyori-type ruthenium catalyst or a chiral phosphoric acid, would be a viable strategy. The efficiency of such a synthesis is typically evaluated by the enantiomeric excess (ee) achieved.
Table 3: Potential Catalysts for Asymmetric Synthesis of Chiral Phenyl(pyridin-4-yl)methanamine Derivatives
| Catalyst Type | Example | Reported Enantiomeric Excess (for similar substrates) |
|---|---|---|
| Chiral Phosphoric Acids | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | >90% ee |
| Ruthenium-based Catalysts | RuCl2[(R)-BINAP][(R,R)-DPEN] | >95% ee |
| Iridium-based Catalysts | [Ir(cod)Cl]2 with a chiral phosphine (B1218219) ligand | >90% ee |
Advanced Purification and Isolation Techniques in the Synthesis of this compound
The final purity of this compound is critical for its intended applications. Advanced purification and isolation techniques are employed to remove impurities such as unreacted starting materials, by-products, and residual catalysts.
Given the polar and ionic nature of the dihydrochloride salt, traditional silica (B1680970) gel chromatography may be challenging. Reversed-phase chromatography, ion-exchange chromatography, or specialized polar-modified silica gels can be more effective. nih.govnih.gov Affinity chromatography, though more common in biomolecule purification, can be adapted with custom pyridine-binding ligands for highly selective purification. nih.gov
Crystallization is a powerful technique for both purification and isolation of the final product. The choice of solvent or solvent system is crucial for obtaining high-purity crystals with a desirable morphology. Anti-solvent crystallization, where a solvent in which the compound is soluble is mixed with a solvent in which it is insoluble, is a common method for precipitating hydrochloride salts.
Table 4: Comparison of Advanced Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase | High resolution for polar compounds | Requires specialized equipment, solvent consumption |
| Ion-Exchange Chromatography | Electrostatic interactions between charged molecules and a charged stationary phase | Highly selective for ionic compounds | Can be sensitive to pH and ionic strength |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase | Fast, uses less organic solvent | High initial equipment cost |
| Controlled Crystallization | Precipitation of a solid from a supersaturated solution | Can provide very high purity, isolates the solid product | Requires careful optimization of conditions |
Advanced Structural Characterization and Conformational Analysis of Phenyl Pyridin 4 Yl Methanamine Dihydrochloride
Single Crystal X-Ray Diffraction Studies for Absolute and Relative Configuration
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For Phenyl(pyridin-4-yl)methanamine (B1587692) Dihydrochloride (B599025), which is chiral, SCXRD would be invaluable for unambiguously establishing both its relative and absolute configuration.
In a hypothetical SCXRD study, the compound would be crystallized to produce a high-quality single crystal. This crystal, when exposed to an X-ray beam, would diffract the X-rays in a unique pattern. The analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which the precise positions of each atom in the molecule can be determined. This would reveal critical information such as bond lengths, bond angles, and torsion angles.
For a chiral molecule like Phenyl(pyridin-4-yl)methanamine, the methanamine carbon is a stereocenter. An SCXRD analysis of a single enantiomer, particularly with the inclusion of anomalous dispersion effects, would allow for the determination of its absolute configuration (R or S). If a racemic mixture is crystallized, it could form either a racemic compound (with both enantiomers in the same unit cell) or a conglomerate (a mechanical mixture of crystals of the two separate enantiomers). The resulting crystal structure would elucidate the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) and pyridinium (B92312) protons with the chloride counter-ions, which dictate the crystal packing.
Table 1: Hypothetical Crystallographic Data for Phenyl(pyridin-4-yl)methanamine Dihydrochloride
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) or Centrosymmetric (e.g., P2₁/c) for a racemate |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dependent on crystal packing |
| Bond Lengths (Å) | C-N, C-C, C-H bond lengths consistent with sp³ and sp² hybridization |
| Bond Angles (°) | Tetrahedral geometry around the chiral carbon, trigonal planar for aromatic rings |
| Torsion Angles (°) | Defining the conformation of the phenyl and pyridyl rings relative to the methanamine bridge |
| Hydrogen Bonding | N-H···Cl and Py-H⁺···Cl interactions would be prominent |
Solid-State Nuclear Magnetic Resonance Spectroscopy for Polymorphism and Crystal Structure Elucidation
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials, especially for systems that are not amenable to single-crystal X-ray diffraction. It can provide detailed information about polymorphism—the ability of a compound to exist in more than one crystal form.
For this compound, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) ssNMR spectra would be particularly informative. Different polymorphs would exhibit distinct chemical shifts for the carbon and nitrogen atoms due to differences in their local electronic environments and intermolecular interactions in the crystal lattice. For instance, the chemical shifts of the carbons in the phenyl and pyridyl rings would be sensitive to the packing arrangement and the proximity of the chloride ions.
Furthermore, ssNMR can be used to determine the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. This is achieved by observing the number of distinct resonances for each chemically equivalent site in the molecule. Advanced ssNMR techniques, such as those measuring internuclear distances, can provide constraints for crystal structure determination, especially when combined with powder X-ray diffraction data.
Vibrational Spectroscopy (Raman and Fourier Transform Infrared) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are essential for identifying functional groups and probing intermolecular interactions. While specific spectra for the dihydrochloride salt are not published, the vibrational modes of the core 4-phenylpyridine (B135609) structure have been investigated, providing a basis for interpretation.
In the FTIR and Raman spectra of this compound, one would expect to observe characteristic bands for the following functional groups:
N-H Stretching: The ammonium group (-NH₃⁺) would exhibit broad and strong absorption bands in the FTIR spectrum, typically in the range of 2800-3200 cm⁻¹, due to stretching vibrations and hydrogen bonding with the chloride ions.
Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the phenyl and pyridyl rings.
C=C and C=N Stretching: Vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region. The pyridinium ring vibrations would likely be shifted to higher wavenumbers compared to an unprotonated pyridine (B92270) ring.
N-H Bending: The bending vibrations of the ammonium group would be found in the 1500-1600 cm⁻¹ region.
A comparative analysis of FTIR and Raman spectra can be particularly insightful due to their different selection rules. For instance, symmetric vibrations often give rise to strong Raman bands, while asymmetric vibrations are typically stronger in the FTIR spectrum. The presence of strong hydrogen bonds would be evident from the broadening and shifting of the N-H stretching bands to lower frequencies.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| N-H Stretch (Ammonium) | 2800 - 3200 | FTIR (strong, broad) |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR/Raman (sharp) |
| Aromatic Ring Stretch | 1400 - 1650 | FTIR/Raman (strong) |
| N-H Bend (Ammonium) | 1500 - 1600 | FTIR (strong) |
| C-N Stretch | 1000 - 1250 | FTIR/Raman |
High-Resolution Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound, HRMS would confirm the molecular formula of the protonated parent amine (C₁₂H₁₃N₂⁺).
In an HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as the molecular ion [M+H]⁺, where M is the free base. The high-resolution measurement of the mass-to-charge ratio (m/z) would allow for the unambiguous determination of its elemental composition.
Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. The [M+H]⁺ ion would be isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathway would likely involve the cleavage of the benzylic C-C or C-N bonds. Expected fragmentation patterns would include:
Loss of ammonia (B1221849) (NH₃): This would lead to the formation of a stable diphenylmethyl-type cation.
Cleavage of the C-C bond: This could result in the formation of a pyridyl-containing fragment and a phenyl-containing fragment.
Formation of tropylium ion: The phenylmethyl fragment could rearrange to the highly stable tropylium ion (m/z 91).
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Enantiomers
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. For the enantiomers of Phenyl(pyridin-4-yl)methanamine, CD and ORD spectra would be mirror images of each other.
The CD spectrum would show positive or negative absorption bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule—the phenyl and pyridyl rings. The signs and magnitudes of these Cotton effects are highly sensitive to the spatial arrangement of the chromophores around the stereocenter.
Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could be used to predict the spectrum for a given absolute configuration (R or S). By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the enantiomer can be determined. Studies on similar chiral tetra-aryl methanes have successfully used this approach to assign the absolute configuration. nih.gov
Conformational Dynamics and Energy Landscape Profiling
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the methanamine carbon to the phenyl and pyridyl rings. Understanding the conformational dynamics and the energy landscape is crucial for comprehending its properties and interactions.
Variable-temperature NMR (VT-NMR) spectroscopy could be employed to study the rotational barriers around these bonds. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of rotation increases. Analysis of the line shapes as a function of temperature can provide quantitative information about the energy barriers to rotation.
Molecular dynamics (MD) simulations offer a computational approach to explore the conformational landscape. By simulating the motion of the molecule over time, MD can identify the low-energy conformations and the pathways for interconversion between them. These simulations would reveal the preferred orientations of the phenyl and pyridyl rings and how they are influenced by solvent and the presence of the chloride counter-ions. The results of such simulations would provide a detailed picture of the dynamic behavior of the molecule in solution.
Theoretical and Computational Investigations of Phenyl Pyridin 4 Yl Methanamine Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and inherent reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a microscopic view of electron distribution and energy levels.
Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org By focusing on the electron density, DFT calculations can accurately predict key molecular properties. For Phenyl(pyridin-4-yl)methanamine (B1587692) dihydrochloride (B599025), DFT studies, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, reveal the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Charge distribution analysis, often performed using Mulliken or Natural Population Analysis (NPA) methods, quantifies the partial charges on each atom. nih.gov In Phenyl(pyridin-4-yl)methanamine dihydrochloride, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to exhibit significant negative charge density, identifying them as potential sites for electrophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. scispace.com These maps are invaluable for understanding intermolecular interactions, as they highlight regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the areas around the nitrogen atoms would show negative potential, while the hydrogen atoms of the ammonium (B1175870) group (due to protonation in the dihydrochloride form) would exhibit strong positive potential.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability. scirp.org |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. orientjchem.org |
| Charge on Pyridine N | -0.5 to -0.6 (NPA) | Highlights a key site for hydrogen bonding. nih.gov |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Parameter Predictions
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are based on first principles without reliance on experimental data for parameterization. researchgate.net While computationally more demanding than DFT, these methods can provide highly accurate predictions of molecular energies, geometries, and spectroscopic parameters. orientjchem.org For this compound, ab initio calculations can be used to obtain benchmark geometric parameters (bond lengths, bond angles) and to precisely calculate thermodynamic properties like the energy of formation and conformational energies. These high-accuracy calculations are particularly useful for validating results from less computationally intensive methods like DFT. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational flexibility, and interactions with its environment. rsc.orgrsc.org An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the trajectory of all atoms over time using a force field (e.g., GAFF, CHARMM, OPLS). rsc.org
Such simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface. The dihedral angle between the phenyl and pyridine rings is a key flexible parameter, and MD can quantify the rotational freedom and energetic barriers associated with it.
Furthermore, MD is ideal for studying solvent effects. The dihydrochloride salt is expected to be soluble in polar solvents, and simulations can detail the specific hydration shells around the charged ammonium group and the chloride ions. They can also model the hydrogen bonding network between the molecule and surrounding water molecules. Intermolecular interactions, such as π-π stacking between the aromatic rings of two or more molecules, can also be observed and quantified, which is crucial for understanding its behavior in condensed phases. rsc.org
Table 2: Insights from Molecular Dynamics Simulations
| Property Investigated | Simulation Details | Expected Findings |
|---|---|---|
| Conformational Flexibility | Analysis of dihedral angle trajectories | Identification of low-energy conformers and rotational barriers |
| Solvent Effects | Radial distribution functions around solute | Characterization of hydration shells and hydrogen bonding with water. rsc.org |
| Intermolecular Interactions | Analysis of non-bonded interactions in a multi-molecule system | Quantification of hydrogen bonds and π-π stacking between molecules |
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Shielding Constants, Vibrational Frequencies, UV-Vis Transitions)
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra or predicting the spectral features of novel compounds. researchgate.net
Vibrational Frequencies (IR/Raman): DFT and ab initio calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. scirp.org These calculated frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, generally show good agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the confident assignment of spectral bands to specific molecular motions, such as N-H stretches, C-H aromatic stretches, and ring vibrations. scispace.com
NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR isotropic shielding constants. These can be converted into chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectrum is invaluable for structure verification.
UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net These calculations can help understand the electronic transitions, often corresponding to π → π* transitions within the phenyl and pyridine rings.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Range | Associated Molecular Motion/Transition |
|---|---|---|---|
| FT-IR | Vibrational Frequency | 3200-3400 cm⁻¹ | N-H stretch (ammonium) |
| FT-IR | Vibrational Frequency | 3000-3100 cm⁻¹ | Aromatic C-H stretch |
| FT-IR | Vibrational Frequency | 1580-1620 cm⁻¹ | Pyridine ring C=N/C=C stretch |
| ¹³C NMR | Chemical Shift | 145-155 ppm | Pyridine C-N carbons |
| ¹H NMR | Chemical Shift | 8.5-9.0 ppm | Pyridine protons (alpha to N) |
| UV-Vis | λ_max | 250-270 nm | π → π* electronic transition |
Computational Structure-Activity Relationship (SAR) Studies and Ligand-Receptor Interaction Modeling (abstract, non-clinical focus)
Computational SAR studies investigate how modifications to a molecule's structure influence its properties or potential activity. nih.gov For this compound, this involves creating a virtual library of derivatives by adding various substituents to the phenyl or pyridine rings. The properties of these derivatives (e.g., electronic, steric) are then calculated and correlated with a potential activity.
Ligand-receptor interaction modeling, or molecular docking, is a key component of this process. nih.gov In an abstract, non-clinical context, this involves docking the molecule and its derivatives into the active site of a model protein or receptor. The docking algorithm predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity. nih.gov This allows researchers to understand the key interactions, such as hydrogen bonds (e.g., from the ammonium group), π-π stacking (from the aromatic rings), and hydrophobic interactions. nih.gov These studies can reveal, for example, that electron-withdrawing groups on the phenyl ring might enhance π-π stacking interactions, while bulky substituents could cause steric clashes, leading to a lower binding score.
Cheminformatics and Machine Learning Applications for Phenyl(Pyridin-4-Yl)Methanamine Derivatives
Cheminformatics applies computational tools to analyze large datasets of chemical compounds. For derivatives of Phenyl(pyridin-4-yl)methanamine, cheminformatics can be used to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors). mdpi.com
These descriptors can then be used as input for machine learning (ML) models. By training an ML model on a dataset of derivatives with known properties (e.g., calculated binding affinity from docking studies), a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.gov This QSAR model can then rapidly predict the activity of new, unsynthesized derivatives, allowing for the efficient screening of vast chemical spaces. Tools like SwissADME can be used to predict physicochemical and pharmacokinetic properties, helping to prioritize derivatives with desirable characteristics in early-stage discovery, abstractly separating potent candidates from those with predicted liabilities. idaampublications.in
Mechanistic Studies of Reactions Involving Phenyl Pyridin 4 Yl Methanamine Dihydrochloride
Reaction Kinetics and Thermodynamic Analyses of Phenyl(Pyridin-4-Yl)Methanamine (B1587692) Transformations
Detailed experimental kinetic and thermodynamic data for reactions specifically involving phenyl(pyridin-4-yl)methanamine dihydrochloride (B599025) are not extensively available in the public domain. However, insights can be drawn from computational studies on analogous systems, such as the gas-phase reaction between a phenyl radical and an amino radical. nih.gov Such studies provide a framework for understanding the potential energy surfaces and reaction dynamics that could be involved in the formation or transformation of phenyl(pyridin-4-yl)methanamine.
For a reaction of the nature C₆H₅• + •NH₂, theoretical calculations have been employed to determine temperature- and pressure-dependent rate constants. nih.gov These studies reveal that the reaction proceeds through a barrierless association to form an aniline (B41778) intermediate, followed by isomerization and decomposition pathways. nih.gov The calculated rate coefficients often exhibit a negative temperature dependence, which can be expressed using a modified Arrhenius equation. nih.gov
For instance, a theoretical study on a related reaction provided the following Arrhenius parameters, which illustrate the type of data sought for phenyl(pyridin-yl)methanamine reactions:
| Reaction Channel | Modified Arrhenius Parameters (300-2000 K) |
| Channel 1 (1 Torr) | k₁ = 8.54 × 10¹³ T⁻⁷.²⁰ exp(−7.07 kcal·mol⁻¹/RT) |
| Channel 2 (10 Torr) | k₂ = 2.42 × 10¹⁵ T⁻⁷.⁶¹ exp(−7.75 kcal·mol⁻¹/RT) |
Table 1: Theoretical Modified Arrhenius parameters for a related gas-phase reaction between a phenyl radical and an amino radical. The units for the rate constant are cm³ molecule⁻¹ s⁻¹. Data sourced from a computational study on a related system. nih.gov This data is illustrative and does not represent experimental values for Phenyl(pyridin-4-yl)methanamine dihydrochloride.
Elucidation of Catalytic Pathways in Derivatization Reactions
Phenyl(pyridin-4-yl)methanamine is a valuable building block for the synthesis of more complex molecules, and its derivatization is often achieved through catalytic methods. Palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) is a prominent example of a reaction where this compound could serve as the amine component. organicreactions.orgnih.gov
The generalized catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
Coordination and Deprotonation: The amine (in this case, phenyl(pyridin-4-yl)methanamine) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired N-aryl amine product and regenerating the Pd(0) catalyst. nih.gov
The efficiency of this catalytic cycle is highly dependent on the choice of ligand on the palladium catalyst, the base, and the solvent. nih.gov The pyridine (B92270) moiety within phenyl(pyridin-4-yl)methanamine could potentially coordinate to the palladium center and influence the reaction's outcome.
In a different catalytic approach, nickel-hydride (NiH) catalyzed hydroamidation of unactivated alkenes, the use of directing groups is crucial for achieving high regioselectivity. acs.org A study investigating various nitrogen-based directing groups found that pyridin-2-ylmethanamine (B45004) was ineffective under the optimized conditions. acs.org This suggests that the coordination of the pyridine nitrogen might not always be productive for certain catalytic transformations, and careful design of the catalytic system is necessary.
Investigation of Proton Transfer and Acid-Base Equilibria Mechanisms
The protonation state of the molecule will be highly dependent on the pH of the solution, which in turn will affect its reactivity. For instance, in nucleophilic substitution reactions, the free base form of the amine is the reactive species. Therefore, the reaction conditions, particularly the pH, must be controlled to ensure a sufficient concentration of the deprotonated amine.
Proton transfer is a fundamental step in many reactions. In catalytic cycles, proton transfer steps can be involved in the activation of substrates or the regeneration of the catalyst. The rate of proton transfer can be influenced by the solvent and the presence of proton shuttles. For pyridin-4-ylmethanamine, it is noted that transfer reactions are highly dependent on temperature and pH. cymitquimica.combiosynth.com
Stereochemical Course of Reactions with this compound Precursors and Derivatives
The methanamine carbon in phenyl(pyridin-4-yl)methanamine is a prochiral center. If the two hydrogens on this carbon are replaced by different substituents, it becomes a chiral center. Therefore, reactions that introduce a new substituent at this position can potentially proceed with stereoselectivity.
For example, the synthesis of chiral derivatives could be achieved through stereoselective reduction of a corresponding imine precursor. The use of a chiral reducing agent, such as a borohydride (B1222165) reagent modified with a chiral ligand, could lead to the preferential formation of one enantiomer over the other.
Furthermore, if phenyl(pyridin-4-yl)methanamine is used as a ligand in asymmetric catalysis, its stereochemical properties would be of paramount importance. The conformation of the ligand, including the dihedral angles between the phenyl and pyridine rings, would influence the chiral environment around the metal center and thus the stereochemical outcome of the catalyzed reaction. Computational studies, such as DFT, can be employed to predict the preferred conformations of such ligand-metal complexes. researchgate.net
Spectroscopic Tracking of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms often relies on the detection and characterization of transient intermediates and the inference of transition state structures. Various spectroscopic techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction and identifying intermediates that accumulate to detectable concentrations. researchgate.net ¹H and ¹³C NMR spectra can provide structural information about species present in the reaction mixture over time. For example, ¹H NMR spectra are available for pyridin-4-ylmethanamine and its derivatives, which can serve as a reference for identifying species in a reaction mixture. rsc.orgrsc.org
UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the molecule during a reaction can be monitored by UV-Vis spectroscopy. The formation of reaction intermediates, particularly those with extended conjugation, can give rise to new absorption bands. The interaction of pyridin-4-ylmethanamine with other amines has been observed to cause a frequency shift in its absorption spectrum, indicating its utility in monitoring intermolecular interactions. cymitquimica.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, especially in catalytic reactions where charged species are often involved.
Computational Chemistry: DFT calculations are instrumental in predicting the structures and energies of transition states, which are typically too short-lived to be observed directly by experimental methods. nih.govhkust.edu.hkrsc.orgnih.gov By calculating the vibrational frequencies of proposed intermediates and transition states, it is possible to correlate computational models with experimental spectroscopic data.
The combination of these spectroscopic and computational methods provides a powerful approach to unraveling the complex mechanistic details of reactions involving this compound.
This compound as a Synthetic Building Block for Complex Organic Molecules
The bifunctional nature of Phenyl(pyridin-4-yl)methanamine, possessing both a nucleophilic amine and an aromatic pyridine ring, positions it as a significant precursor in the assembly of intricate organic structures. These structures are foundational to advancements in medicinal chemistry and materials science.
Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds, with approximately 60% of unique small-molecule drugs approved by the FDA featuring a nitrogen-based heterocycle. rsc.org The structural components of this compound, specifically the primary amine and the pyridine ring, are reactive sites that can be readily incorporated into larger heterocyclic systems.
The primary amine group can participate in various cyclization reactions, such as condensation with diketones or other bifunctional reagents, to form new heterocyclic rings. For instance, reactions with β-dicarbonyl compounds can lead to the formation of dihydropyridinone structures, while reactions with appropriate precursors can yield pyrazoline or indole derivatives. researchgate.netbris.ac.uk The pyridine ring itself can be functionalized or act as a directing group in these synthetic transformations. The synthesis of complex molecules like those in the penicillin family often involves the condensation of an amine with an aldehyde to form a thiazolidine ring, a strategy where a molecule like Phenyl(pyridin-4-yl)methanamine could serve as the amine source. rsc.org
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using Amine and Pyridine Precursors
| Heterocycle Class | General Synthetic Precursors | Potential Role of Phenyl(pyridin-4-yl)methanamine |
|---|---|---|
| Pyrazolines | Chalcones and Hydrazine Hydrate | Amine source for condensation reactions |
| Benzodiazepines | Benzo-fused nitrogen heterocycles | As a precursor to benzo-fused starting materials |
| Thiazolidines | Amines and Aldehydes | Serves as the primary amine component |
| Imidazopyridines | 2-Aminopyridine and Bromoacetophenones | The pyridine moiety can be a reactive component |
Development of Advanced Polymer Materials and Nanomaterials with Tuned Electronic or Optical Properties
The aromatic phenyl and pyridine rings in this compound provide electronic conjugation, a key feature for the development of electroactive and photoactive polymers and nanomaterials. These materials are integral to innovations in electronics, biomedicine, and energy applications. nih.govmdpi.com
The compound can be incorporated into polymer backbones through polymerization of its amine functionality. For example, it can be used in the chemical oxidative polymerization to create nanostructured polymers. The resulting polymers, containing both phenyl and pyridyl groups, can exhibit unique electronic properties suitable for applications in sensors or as components in organic transistors. mdpi.com The pyridine nitrogen can also be used to coordinate with metal ions, creating metallopolymers with interesting optical or magnetic properties. The structure is analogous to moieties used in creating conjugated polymers where side chains influence film morphology and charge mobility. researchgate.net
Table 2: Potential Applications of Polymers Derived from Phenyl(pyridin-4-yl)methanamine
| Application Area | Relevant Property | Role of Phenyl(pyridin-4-yl)methanamine |
|---|---|---|
| Organic Electronics | Electrical Conductivity, Charge Mobility | Provides conjugated phenyl and pyridine units in the polymer backbone. |
| Biomedical | Drug Delivery, Biocompatibility | Forms polymer nanomaterials for encapsulating therapeutic agents. nih.gov |
| Sensors | Chemo-resistive or Optical Response | The pyridine unit can interact with analytes, altering the material's properties. |
Precursor in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com this compound is an ideal precursor for designing components of these systems.
The pyridine nitrogen atom is a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor. nih.gov The phenyl and pyridine rings can participate in π-π stacking interactions. These features allow molecules derived from this compound to self-assemble into larger, ordered structures or to act as "host" molecules that can encapsulate "guest" molecules. rsc.org The ability to tune these interactions by modifying the ligand structure is crucial for creating functional host-guest systems for applications in molecular recognition, sensing, and separation technologies. mdpi.comrsc.org
Role in Ligand Design for Organometallic Catalysis
The pyridine and amine functionalities of this compound make it an excellent scaffold for the design of ligands that can coordinate with metal centers, forming catalysts for a wide range of organic transformations.
Chiral Ligands for Asymmetric Synthesis
Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially, is of paramount importance in the pharmaceutical industry. The development of novel chiral ligands is a key driver of innovation in this field. nih.govnih.gov
Phenyl(pyridin-4-yl)methanamine can be chemically modified to create chiral ligands. The methanamine bridge can be functionalized with chiral auxiliaries, or the phenyl or pyridine rings can be substituted to create a chiral environment around a coordinated metal center. Pyridine-containing N,N-ligands are among the most widely utilized in asymmetric catalysis. dicp.ac.cn The design of such ligands often involves creating a rigid and sterically hindered structure to effectively control the stereochemical outcome of a reaction. dicp.ac.cn The combination of the soft pyridine donor and the hard amine donor allows for coordination to a variety of transition metals used in catalysis, such as palladium, rhodium, and iridium. nih.gov
Table 3: Design Principles for Chiral Ligands Based on Pyridine Scaffolds
| Design Feature | Purpose in Asymmetric Catalysis | Relevance to Phenyl(pyridin-4-yl)methanamine |
|---|---|---|
| C₂ Symmetry | Simplifies analysis of catalytic cycle | Can be incorporated through dimerization or symmetric functionalization. |
| Planar Chirality | Creates a unique and rigid chiral pocket | Can be introduced via ortho-substitution or fusion to a planar chiral unit. dicp.ac.cn |
| Modular Construction | Allows for fine-tuning of steric and electronic properties | The amine and aromatic rings can be independently modified. nih.gov |
Ligands in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. espublisher.com Their high surface area and tunable pore sizes make them promising materials for gas storage, separation, and catalysis. nih.gov
This compound: Exploring Its Versatility in Advanced Chemical Disciplines
This compound, a heterocyclic compound featuring a phenyl group and a pyridin-4-ylmethanamine moiety, is emerging as a versatile building block in various advanced scientific fields. Its unique structural characteristics, combining the aromatic nature of the phenyl ring with the functional aminopyridine group, render it a molecule of significant interest in functional materials science and bio-organic chemistry. This article delves into the specific, non-clinical applications of this compound, focusing on its role in surface engineering, sensor technology, and as a tool for in vitro biochemical and pharmacological studies.
Future Research Directions and Emerging Trends for Phenyl Pyridin 4 Yl Methanamine Dihydrochloride
Integration with Artificial Intelligence and Automated Synthesis Platforms
The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is revolutionizing chemical synthesis, moving from manual, iterative processes to data-driven, autonomous discovery. researchgate.netnih.govnih.gov For Phenyl(Pyridin-4-Yl)Methanamine (B1587692) Dihydrochloride (B599025), these technologies offer significant opportunities to accelerate the exploration of its chemical space.
Table 1: Potential AI and Automation Integration Points
| Technology | Application for Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride | Potential Outcome |
| Retrosynthesis AI | Proposing novel synthetic pathways to the core scaffold and derivatives. nih.gov | Discovery of more efficient, cost-effective, and sustainable synthetic routes. |
| Machine Learning | Predicting reaction outcomes, optimal conditions, and physicochemical properties. | Reduced experimental failures; accelerated optimization cycles. |
| Automated Platforms | High-throughput synthesis of derivative libraries for screening. nih.gov | Rapid exploration of structure-activity relationships (SAR). |
| Closed-Loop Systems | Autonomous design-make-test-analyze cycles. nih.govmdpi.com | Accelerated discovery of new functional molecules with desired properties. |
Exploration of Novel Reactivity Modalities and Activation Strategies
Future research will likely focus on uncovering new ways to functionalize the Phenyl(Pyridin-4-Yl)Methanamine scaffold by leveraging modern synthetic methodologies. The pyridine (B92270) ring, often considered electron-deficient, can be subjected to novel activation strategies to enable previously challenging transformations.
One promising approach involves the activation of the pyridine core with potent electrophiles like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov This generates a highly reactive pyridinium (B92312) intermediate, which can undergo ring-opening with nucleophiles, followed by cyclization to introduce new functionalities or even isotopes. A recently developed nitrogen isotope exchange strategy based on a Zincke activation concept allows for the direct incorporation of ¹⁵N into the pyridine ring, a powerful tool for mechanistic and metabolic studies. nih.gov
Furthermore, the methanamine portion of the molecule can serve as a directing group in transition metal-catalyzed reactions. For instance, pyridylmethanamine structures, which are closely related, have been explored as directing groups in NiH-catalyzed hydroamidation of unactivated alkenes. acs.org This suggests that Phenyl(Pyridin-4-Yl)Methanamine could be used to direct C-H activation or other functionalization reactions to specific positions on either the phenyl or pyridyl ring, offering precise control over molecular editing.
Table 2: Comparison of Emerging Activation Strategies
| Strategy | Description | Applicability to Target Compound | Reference |
| Tf₂O Activation | Formation of a reactive triflylpyridinium triflate intermediate. | Late-stage functionalization of the pyridine ring. | nih.gov |
| Zincke-based Isotope Exchange | Ring-opening/ring-closing sequence to swap the ring nitrogen atom. | Preparation of ¹⁵N-labeled analogues for tracer studies. | nih.gov |
| Directing Group Catalysis | Use of the amine or pyridine nitrogen to direct a metal catalyst to a nearby C-H bond. | Site-selective functionalization of the aromatic rings. | acs.org |
Development of Sustainable Synthetic Routes and Upcycling Strategies
In line with the principles of green chemistry, future synthetic efforts will prioritize environmentally benign processes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. biosynce.com For pyridine derivatives, eco-friendly synthetic methods are actively being developed, such as using reusable, solid catalysts like activated fly ash, which can replace more hazardous reagents. bhu.ac.in
The pyridine moiety itself can be leveraged in sustainable chemistry. Pyridine and its derivatives can act as organocatalysts or as ligands in metal-based catalysts that promote efficient and selective chemical transformations, reducing waste. biosynce.com Additionally, research into biodegradable polymers incorporating pyridine units opens the door to using this compound as a monomer for creating more sustainable materials. biosynce.com
Upcycling strategies for pyridine-containing industrial waste streams are also gaining traction. Methods for recovering pyridine bases from aqueous reaction masses using environmentally friendly solvents like alkyl acetates are being refined. google.com While not a direct upcycling of the target compound, these principles could be applied to recover and reuse unreacted starting materials or pyridine-containing byproducts generated during its synthesis.
Interdisciplinary Research with Advanced Materials Science and Nanotechnology
The distinct electronic and coordinating properties of the phenyl and pyridyl rings make this compound an attractive building block for advanced materials. myskinrecipes.com The pyridine nitrogen can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. biosynce.com These materials have potential applications in gas storage, catalysis, and sensing. The bifunctional nature of the molecule could allow for the creation of polymers with specific electronic or optical properties.
In nanotechnology, the compound could be used to functionalize the surface of nanoparticles. The primary amine group provides a convenient anchor point for covalent attachment, while the aromatic rings can modulate the electronic properties of the nanoparticle or provide specific interaction sites. Such functionalized nanomaterials could find use in targeted drug delivery, bio-imaging, or as components in electronic devices.
Unexplored Stereochemical Aspects and Chiral Applications of Derivatives
The central carbon atom in Phenyl(Pyridin-4-Yl)Methanamine is a stereocenter, meaning the compound can exist as a pair of enantiomers. To date, it is primarily handled as a racemate. A significant future direction is the development of methods for its enantioselective synthesis or chiral resolution.
Once enantiomerically pure forms are accessible, they can be explored as chiral ligands in asymmetric catalysis. The combination of a nitrogen atom in the pyridine ring and the primary amine creates a potential P,N-type ligand scaffold if a phosphine (B1218219) group is introduced, or a bidentate N,N-ligand. Chiral pyridine-based ligands have shown excellent performance in reactions like asymmetric hydrogenation. rsc.org Similarly, chiral derivatives of 4-(pyrrolidino)pyridine serve as highly effective nucleophilic catalysts for kinetic resolutions. researchgate.net Developing chiral analogues of Phenyl(Pyridin-4-Yl)Methanamine could yield novel catalysts for a wide range of stereoselective transformations.
Table 3: Potential Chiral Applications
| Application Area | Derivative Type | Potential Reaction |
| Asymmetric Catalysis | Chiral N,N-ligand for transition metals | Asymmetric hydrogenation, C-C bond formation |
| Organocatalysis | Chiral base catalyst | Acylative kinetic resolution, Michael additions |
| Chiral Building Block | Enantiopure amine | Synthesis of complex, single-enantiomer target molecules |
Advanced Bio-conjugation Strategies for Chemical Biology Research (in vitro)
The primary amine of Phenyl(Pyridin-4-Yl)Methanamine is a versatile functional handle for bioconjugation, the process of covalently linking a molecule to a biomolecule such as a protein or nucleic acid. pharmiweb.comnih.gov This opens up numerous avenues for its use as a tool in chemical biology.
Modern bioconjugation chemistries can be employed to attach the molecule to specific sites on a protein. nih.gov For example, the amine can be acylated with an NHS-ester or coupled using carbodiimide (B86325) chemistry to accessible carboxyl groups on a protein. pharmiweb.com It could also be modified to bear other functional groups, such as a maleimide (B117702) to target cysteine residues or an alkyne/azide (B81097) for "click" chemistry. nih.gov
Once conjugated to a biomolecule, the Phenyl(Pyridin-4-Yl)Methanamine moiety can serve several purposes in in vitro research. It could act as a molecular probe to study protein-protein interactions, as a fragment for target identification studies, or as a scaffold to which other functional units (like fluorophores or affinity tags) are attached. The automated synthesis of a pyridine-based agent for high-yield oligonucleotide conjugation highlights the potential for creating complex bioconjugates for research purposes. nih.gov
Q & A
Q. What are the standard synthetic routes for Phenyl(Pyridin-4-Yl)Methanamine Dihydrochloride?
The synthesis typically involves multi-step reactions starting with commercially available pyridine and phenyl precursors. Key steps include:
- Coupling reactions : Formation of the methanamine bridge between the pyridine and phenyl rings using catalysts like palladium or copper under inert atmospheres .
- Salt formation : Reaction with hydrochloric acid to produce the dihydrochloride salt, enhancing solubility and stability .
- Solvent optimization : Ethanol or methanol is often used to improve reaction kinetics and yield .
- Purification : Crystallization or chromatography ensures high purity (>95%) for research applications .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirms molecular structure and purity by analyzing proton and carbon environments (e.g., pyridinium protons at δ 8.5–9.0 ppm) .
- HPLC : Quantifies purity (>98% typically required for biological assays) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 249.06 for C₇H₉Cl₂F₃N₂) .
- IR spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
Q. What are the primary biological targets or pathways studied for this compound?
Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) and enzymes involved in cancer pathways (e.g., kinase inhibition). Dose-dependent effects on cell proliferation have been observed in in vitro models .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis under varying solvent conditions?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency but may require post-reaction solvent swaps to ethanol for dihydrochloride precipitation .
- Temperature control : Maintaining 60–80°C during coupling steps minimizes side products .
- Catalyst screening : Testing Pd/C vs. Pd(OAc)₂ can improve selectivity for the methanamine bridge .
- Scale-up challenges : Continuous flow reactors improve consistency in large-scale syntheses .
Q. How should contradictions in biological activity data across studies be resolved?
- Assay standardization : Validate receptor-binding assays using positive controls (e.g., known agonists/antagonists) to ensure reproducibility .
- Structural analogs : Compare activity with analogs like [4-(Pyridin-2-yloxan-4-yl)methanamine dihydrochloride] to identify critical pharmacophores .
- ADME profiling : Assess bioavailability differences (e.g., logP, plasma protein binding) that may explain divergent in vivo results .
Q. What experimental designs are recommended for studying its mechanism of action in cancer models?
- Kinase profiling panels : Use high-throughput screens to identify inhibitory activity against 300+ kinases .
- CRISPR-Cas9 knockouts : Validate target engagement by deleting putative receptor genes (e.g., EGFR) in cell lines .
- Isotopic labeling : Track compound distribution in tumors using ¹⁴C-labeled analogs in xenograft models .
Methodological Insights
Q. How to address hygroscopicity issues during storage?
Q. What strategies mitigate cytotoxicity in non-target cells during assays?
- Dose-response curves : Establish IC₅₀ values in primary vs. cancer cells to identify therapeutic windows .
- Co-administration studies : Test with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce off-target metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
